9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5
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Overview
Description
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is a chemical compound with the molecular formula C23H20D5N5O4 and a molecular weight of 440.51 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: [2H]C([2H])(OCC1=CC=CC=C1)C([2H])(OCN1C=NC2=C1N=C(N)NC2=O)C([2H])([2H])OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis
This compound appears as a powder and is solid in its physical state . It is soluble in DMSO and hot methanol . The compound should be stored at -20° C .Scientific Research Applications
Tautomerism of Nucleic Acid Bases
- Tautomerism and Molecular Interactions : A study focused on the tautomerism of purine and pyrimidine bases highlights the effect of environmental interactions on the tautomeric equilibria of these bases, particularly guanine. Such research is crucial for understanding how modifications like “9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5” might impact base pairing and mutagenesis, potentially leading to spontaneous mutations (Person et al., 1989).
DNA Repair Mechanisms
- Alkyltransferase Repair of O(6)-alkylguanine : Research into alkyltransferase-mediated repair of O(6)-methylguanine provides insights into how cells correct damage to guanine, which could be relevant for understanding the cellular responses to modifications by compounds like “this compound”. These studies discuss the importance of such repair mechanisms in preventing carcinogenesis and their potential role in resistance to chemotherapy (Pegg, 2000).
Biological Implications of Guanine Modifications
- G-quadruplexes and Modified Constituents : Investigations into G-quadruplexes incorporating modified guanine analogs shed light on the structural and functional implications of guanine modifications. This research could inform the development of therapeutic agents or elucidate the biological roles of modified guanine bases, including potential analogs like “this compound” (Sagi, 2014).
Safety and Hazards
properties
IUPAC Name |
2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKSAOEJZMVHB-URHBMTNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675683 |
Source
|
Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185100-63-3 |
Source
|
Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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